molecular formula C15H12FNO4 B6393986 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]picolinic acid, 95% CAS No. 1261900-05-3

4-[4-(Ethoxycarbonyl)-3-fluorophenyl]picolinic acid, 95%

Cat. No. B6393986
CAS RN: 1261900-05-3
M. Wt: 289.26 g/mol
InChI Key: WMWPNPKLFMNLCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(Ethoxycarbonyl)-3-fluorophenyl]picolinic acid, 95% (4-ECFPA 95%) is an organic compound belonging to the class of carboxylic acids. It is a fluorinated derivative of picolinic acid and has a molecular formula of C8H7FO3. 4-ECFPA 95% is widely used in scientific research and has a variety of applications in biochemistry and physiology.

Scientific Research Applications

4-ECFPA 95% has a variety of applications in scientific research. It is used as a fluorescent probe in studies of enzymes, such as carbonic anhydrase, and in studies of protein-DNA interactions. 4-ECFPA 95% is also used as a substrate for the enzymatic synthesis of 5'-deoxy-5'-fluoro-4'-thioadenosine. In addition, 4-ECFPA 95% has been used in studies of the metabolism of xenobiotics, such as polychlorinated biphenyls.

Mechanism of Action

4-ECFPA 95% is a substrate for carbonic anhydrase, an enzyme that catalyzes the conversion of carbon dioxide and water to bicarbonate and protons. 4-ECFPA 95% is also a substrate for the enzymatic synthesis of 5'-deoxy-5'-fluoro-4'-thioadenosine, an inhibitor of the enzyme thymidylate synthase.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-ECFPA 95% have not yet been thoroughly studied. However, it has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH in the body. In addition, 4-ECFPA 95% has been shown to inhibit the activity of thymidylate synthase, an enzyme involved in the synthesis of DNA.

Advantages and Limitations for Lab Experiments

The main advantage of 4-ECFPA 95% is its high solubility in water, which makes it suitable for use in a variety of laboratory experiments. In addition, 4-ECFPA 95% is a relatively non-toxic compound, which makes it safe to handle in the lab. However, 4-ECFPA 95% is not very stable in the presence of light and oxygen, which can limit its use in certain experiments.

Future Directions

The future directions for 4-ECFPA 95% include further research into its biochemical and physiological effects, as well as its potential applications in drug development. In addition, further research is needed to investigate the mechanism of action of 4-ECFPA 95% on enzymes and its potential use as a fluorescent probe for studying protein-DNA interactions. Additionally, research into the stability of 4-ECFPA 95% in the presence of light and oxygen is needed in order to optimize its use in laboratory experiments. Finally, further research is needed to develop new synthetic methods for the production of 4-ECFPA 95%.

Synthesis Methods

4-ECFPA 95% can be synthesized through a three-step procedure. The first step involves the reaction of 4-ethoxycarbonylphenylacetic acid and 3-fluorobenzaldehyde in the presence of a catalyst, such as p-toluenesulfonic acid (PTSA) or p-toluenesulfonamide (PTSAm). The reaction yields 4-[4-(ethoxycarbonyl)-3-fluorophenyl]acetic acid. The second step involves the conversion of 4-[4-(ethoxycarbonyl)-3-fluorophenyl]acetic acid to 4-[4-(ethoxycarbonyl)-3-fluorophenyl]picolinic acid. This reaction is accomplished by treating the acid with sodium hydroxide in aqueous ethanol. The final step involves the purification of 4-[4-(ethoxycarbonyl)-3-fluorophenyl]picolinic acid through recrystallization.

properties

IUPAC Name

4-(4-ethoxycarbonyl-3-fluorophenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO4/c1-2-21-15(20)11-4-3-9(7-12(11)16)10-5-6-17-13(8-10)14(18)19/h3-8H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMWPNPKLFMNLCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)C2=CC(=NC=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.